6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine
Description
Properties
IUPAC Name |
6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN8/c1-9-11(16)14(22-10(2)21-9)23-3-5-24(6-4-23)15-12-13(18-7-17-12)19-8-20-15/h7-8H,3-6H2,1-2H3,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBIXXXJKGWMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3NC=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated pyrimidine derivative, which is then reacted with piperazine to form the intermediate. This intermediate is subsequently coupled with a purine derivative under controlled conditions to yield the final product. Common reagents used in these reactions include halogenated solvents, bases like potassium carbonate, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine moiety may enhance binding affinity and specificity, while the purine core can interact with nucleic acid structures. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The piperazine-linked purine scaffold is highly versatile, with substitutions on the piperazine ring significantly influencing physicochemical and pharmacological properties. Key analogs include:
Pharmacological Activity Insights
- Anticancer Potential: Compounds like Ev10 (92% yield) with chlorophenylpiperazine and cyclopentyl groups demonstrated in vitro anticancer activity, implying that the target’s pyrimidine substituent could be optimized for similar applications .
- Cardioprotective Effects: highlights purine analogs with nitrate esters (e.g., 6-nitroxyhexanoyl derivatives) as post-conditioning agents, suggesting that the target’s fluorine and methyl groups might synergize with nitric oxide release mechanisms .
- Antimicrobial Activity: Piperazine-linked purines with aryl substituents (Ev8) showed antimycobacterial and antifungal activity, indicating structural flexibility for broad-spectrum applications .
Computational and Stability Considerations
- Metabolic Stability: Fluorine atoms (as in Ev16) are known to reduce cytochrome P450-mediated metabolism, a feature likely shared by the target compound .
- HPLC Purity: Analogs in Ev1, 5, and 6 consistently achieved >95% HPLC purity, underscoring robust synthetic and purification protocols applicable to the target compound .
Biological Activity
6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound consists of a purine core substituted with a piperazine ring and a fluorinated pyrimidine moiety. The presence of the fluorine atom and dimethyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H19F N5 |
| Molecular Weight | 292.34 g/mol |
| CAS Number | 2640899-12-1 |
Research indicates that compounds with similar structures often exhibit significant inhibition of cell proliferation and other biological activities. The mechanism of action for this compound may involve:
- Inhibition of Nucleotide Synthesis : Similar compounds have been shown to inhibit enzymes involved in nucleotide biosynthesis, which is critical for DNA replication and cell division.
- Antitumor Activity : The compound may exhibit cytotoxic effects against various cancer cell lines, similar to other purine analogs that target rapidly dividing cells.
Anticancer Activity
A study evaluating the anticancer properties of related compounds demonstrated potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range. The growth inhibition was reversible by thymidine addition, indicating a mechanism involving nucleotide metabolism .
In Vitro Studies
In vitro assays have shown that derivatives of the compound can significantly inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally related to this compound exhibited promising results against breast cancer cells, with IC50 values indicating strong cytotoxicity.
Case Studies
- Study on Fluorinated Pyrimidines : A series of fluorinated pyrimidines were synthesized and evaluated for their biological activity. Compounds similar to this compound showed significant antitumor activity against various cell lines, suggesting that the incorporation of fluorine enhances selectivity and potency against cancer cells .
- Mechanistic Insights : Research utilizing NMR spectroscopy indicated that certain piperazine derivatives could facilitate the release of active nucleotide forms within cells, enhancing their therapeutic efficacy . This suggests that this compound may act similarly by promoting intracellular nucleotide availability.
Q & A
Q. Q1. What are the optimized synthetic routes for 6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine, and how are intermediates validated?
Methodology:
- Synthetic routes often employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for purine-piperazine linkage, as seen in structurally similar compounds .
- Intermediate validation relies on H/C NMR for structural confirmation and HPLC (>95% purity) for quality control. For example, analogs like 6-(4-acetylpiperazin-1-yl)-purines were synthesized with yields up to 79% and characterized via MS (m/z 523.5–553.3) .
- Critical step : Piperazine functionalization requires anhydrous conditions to avoid by-products, as noted in fluorinated pyrimidine derivatives .
Basic Research: Analytical Techniques
Q. Q2. Which analytical techniques are essential for confirming the purity and stability of this compound?
Methodology:
- HPLC : Used to assess purity (>99% in analogs like 8-(2-chlorophenyl)-9H-purines) and monitor degradation under stress conditions (e.g., pH, light) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 525.5–553.3 for related compounds) .
- Thermal stability : Melting points (e.g., 71–195°C for similar purines) provide insights into crystallinity and storage requirements .
Advanced Research: Structure-Activity Relationship (SAR)
Q. Q3. How can researchers design experiments to evaluate the impact of substituents on biological activity?
Methodology:
- Comparative SAR : Replace the 5-fluoro-2,6-dimethylpyrimidine moiety with other groups (e.g., 3-methoxypropanoyl or tetrahydrothiopyranyl) to assess changes in receptor binding .
- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with targets like cannabinoid receptors (analogous to cannabidiol analogs) .
- Case study : Piperazine-linked purines showed altered activity when substituents on the pyrimidine ring were modified, highlighting the role of fluorine in enhancing binding affinity .
Advanced Research: Stability and Degradation
Q. Q4. What experimental protocols are recommended to study chemical stability under physiological conditions?
Methodology:
- pH-dependent stability : Incubate the compound in buffers (pH 1–10) at 37°C and analyze degradation via HPLC. For example, fluorinated benzisoxazole-piperidine analogs retained >90% integrity after 24 hours at pH 6.5 .
- Photostability : Expose to UV light (e.g., 254 nm) and monitor degradation products via LC-MS. Piperazine derivatives with electron-withdrawing groups (e.g., -F) often show enhanced stability .
Advanced Research: Data Contradictions
Q. Q5. How should researchers address discrepancies in pharmacological data across similar compounds?
Methodology:
- Replicate assays : Test under identical conditions (e.g., receptor cell lines, buffer pH) to isolate variables. For example, conflicting IC values for piperazine-purines may arise from differences in assay temperature or solvent .
- Meta-analysis : Compare structural analogs (e.g., 9H-purines with piperonyl vs. phenethyl groups) to identify trends. A study found that 2-chlorophenyl substituents enhanced activity by 30% compared to unsubstituted analogs .
Advanced Research: Mechanistic Studies
Q. Q6. What strategies are effective for elucidating the compound’s mechanism of action?
Methodology:
- Kinetic studies : Use stopped-flow spectroscopy to measure binding rates to enzymes/receptors. For example, fluorinated pyrimidines exhibited slow dissociation from kinase targets, suggesting prolonged efficacy .
- Molecular docking : Model interactions with receptors (e.g., serotonin or dopamine receptors) using software like AutoDock. Piperazine’s conformational flexibility often allows multiple binding modes .
Advanced Research: Synthetic Yield Optimization
Q. Q7. How can low yields in piperazine-functionalization steps be mitigated?
Methodology:
- Catalyst screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh)) for cross-coupling efficiency. Yields improved from 9% to 71% in analogs when switching from trifluoroacetyl to ethoxyacetyl groups .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitution. For example, toluene gave lower yields (<40%) compared to DMF in purine-piperazine couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
